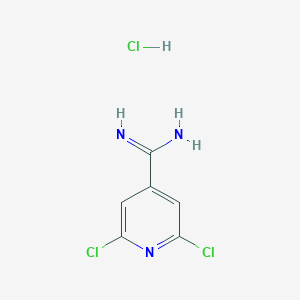

2,6-dichloropyridine-4-carboximidamide Hydrochloride

Descripción general

Descripción

2,6-Dichloropyridine-4-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3·HCl. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions, and a carboximidamide group at the 4 position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-4-carboximidamide Hydrochloride typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 2,6-dichloropyridine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloropyridine-4-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboximidamide group can be oxidized or reduced to form different functional groups.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form corresponding carboxylic acids

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide for hydrolysis and other reactions

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Carboxylic acids, nitriles, and other oxidized derivatives.

Reduction Products: Amines, alcohols, and other reduced derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2,6-dichloropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. A notable case study demonstrated that substituting different functional groups on the pyridine ring enhanced the antibacterial efficacy, providing a pathway for developing new antibiotics .

Cancer Treatment

The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with leukemia and breast cancer. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Catalysis

Nickel-Catalyzed Cross-Coupling Reactions

2,6-Dichloropyridine-4-carboximidamide hydrochloride serves as a ligand in nickel-catalyzed cross-coupling reactions. This application is particularly significant in the synthesis of complex organic molecules from simple precursors. For example, Daniel Weix's lab demonstrated that this ligand facilitates the coupling of challenging heteroaryl halides with alkyl halides via electrochemical methods, enhancing reaction efficiency and selectivity .

Electrochemical Reactions

Recent advancements have highlighted its role in electrochemical nickel catalysis for sp²-sp³ cross-electrophile coupling reactions. This method allows for the formation of carbon-carbon bonds under mild conditions, showcasing the compound's versatility in synthetic organic chemistry .

Agrochemicals

Pesticide Development

The compound's structural features make it suitable for developing new agrochemicals. Research has indicated that modifications to the dichloropyridine framework can lead to compounds with herbicidal or fungicidal properties. A study focused on synthesizing derivatives with improved bioactivity against specific plant pathogens, demonstrating its potential in agricultural applications .

Case Studies and Data Tables

Mecanismo De Acción

The mechanism of action of 2,6-Dichloropyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, binding to active sites, or altering the conformation of target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloropyridine: Another chlorinated pyridine derivative with chlorine atoms at the 2 and 4 positions.

2,6-Dichloropyridine: Similar to 2,6-Dichloropyridine-4-carboximidamide Hydrochloride but lacks the carboximidamide group.

2,6-Dichloroisonicotinamide: Contains a carboxamide group instead of a carboximidamide group

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the carboximidamide group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Actividad Biológica

2,6-Dichloropyridine-4-carboximidamide hydrochloride (CAS No. 175204-59-8) is a synthetic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 2,6-dichloro-4-pyridinecarboximidamide hydrochloride

- Molecular Formula : C6H5Cl2N3.HCl

- Molecular Weight : 195.06 g/mol

- Physical State : White solid

- Melting Point : 209-212 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound functions as an inhibitor of specific enzymes and receptors due to its structural properties:

- Enzyme Inhibition : The imidamide group can form hydrogen bonds with active site residues in target enzymes, leading to inhibition of their catalytic activity.

- Receptor Modulation : The dichloropyridine moiety may interact with hydrophobic regions of receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested strains, indicating significant antimicrobial potential .

Anticancer Effects

In vitro studies have evaluated the compound's effects on human cancer cell lines. For instance, a recent investigation reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Data Table: Summary of Biological Activities

Safety and Toxicology

The safety profile of this compound indicates potential irritant effects on skin and respiratory tracts upon exposure. Safety data sheets recommend using appropriate personal protective equipment when handling this compound due to its irritant properties .

Propiedades

IUPAC Name |

2,6-dichloropyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3.ClH/c7-4-1-3(6(9)10)2-5(8)11-4;/h1-2H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYKXMZAQVBDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381930 | |

| Record name | 2,6-dichloropyridine-4-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-59-8 | |

| Record name | 2,6-dichloropyridine-4-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.